2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1549493-39-1) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with ethyl and methyl substituents at positions 2, 5, and 6. Its molecular formula is inferred as C₁₀H₁₇N₃ based on structural analogs (e.g., 2-ethyl-imidazo[1,2-a]pyrimidine: C₈H₁₃N₃ ), with a molecular weight of approximately 179.26 g/mol. The compound’s saturated 5H,6H,7H,8H configuration indicates partial hydrogenation of the bicyclic system, enhancing conformational flexibility compared to aromatic analogs.
Synthetic routes for this class of compounds often involve multi-component reactions. For instance, imidazo[1,2-a]pyrimidine derivatives are synthesized via one-pot condensation of 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under mild conditions, achieving high yields (75–90%) . While direct synthesis data for this specific compound is unavailable, its ethyl and methyl substituents suggest tailored aldehyde and ketone precursors in analogous protocols.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-6-13-8(3)5-7(2)11-10(13)12-9/h6-8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
WXHSFMGGSANJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CC(NC2=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,6-dimethylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of alkylated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties influenced by substituent patterns. Below is a comparative analysis:
Structural and Physicochemical Properties
- Lipophilicity : Alkyl substituents (ethyl, methyl) in the target compound enhance membrane permeability compared to polar or aromatic analogs (e.g., 2-phenyl derivatives) .
- Solubility : The hydrochloride salt of 2-phenyl-imidazo[1,2-a]pyrimidine () exhibits improved aqueous solubility due to ionic character, whereas alkylated derivatives like the target compound are more soluble in organic solvents.
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